N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide
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Overview
Description
The compound “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide” contains several functional groups. The 1,2-oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The phenyl group is a common substituent in organic chemistry, consisting of a benzene ring minus one hydrogen atom . The cyclohexanecarboxamide group consists of a cyclohexane ring attached to a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2-oxazole ring, possibly through a condensation reaction of the appropriate precursors . The attachment of the phenyl and cyclohexanecarboxamide groups would likely involve further steps, possibly including nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The 1,2-oxazole ring and the phenyl ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system . The cyclohexane ring is not aromatic and can adopt various conformations .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. The 1,2-oxazole ring is electron-deficient and can undergo electrophilic substitution reactions . The phenyl group can also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
- Oxazole derivatives, including F2493-0003, exhibit antimicrobial activity against various pathogens. Researchers have synthesized and screened these compounds for their effectiveness against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. niger) .
- These derivatives were evaluated for antiviral entry activities, including against SARS-CoV-2 pseudovirus .
- It is capable of producing singlet oxygen, which has applications in areas like fluorescence imaging and photodynamic therapy .
Antimicrobial Properties
Anticancer Potential
Antiviral Research
Phototoxicity and Singlet Oxygen Production
Reference Test Tire in Automotive Research
Research Fellowship Opportunities
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide, also known as F2493-0003, are currently unknown. The compound belongs to the oxazole class of molecules, which have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Given the diverse biological activities of oxazole derivatives, it is likely that F2493-0003 has significant molecular and cellular effects . .
properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(14-9-5-2-6-10-14)18-12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSOHLYIDDUFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-phenylisoxazol-3-yl)methyl)cyclohexanecarboxamide |
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